N-Cyano-2-imidodicarbonic diamide

Description

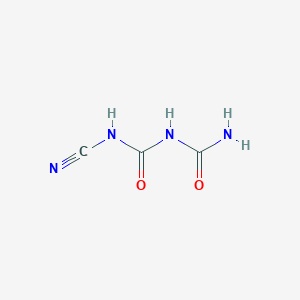

N-Cyano-2-imidodicarbonic diamide is a synthetic diamide compound characterized by a cyano group (-CN) attached to an imidodicarbonic diamide backbone. Diamides are known for their ability to interact with cellular proteins, induce oxidative stress, and modulate ion transport, as observed in studies on related compounds .

Properties

CAS No. |

56516-80-4 |

|---|---|

Molecular Formula |

C3H4N4O2 |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

1-carbamoyl-3-cyanourea |

InChI |

InChI=1S/C3H4N4O2/c4-1-6-3(9)7-2(5)8/h(H4,5,6,7,8,9) |

InChI Key |

GMXDMVPAGJJYSL-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)NC(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Ring-Opening Reaction of 1,3-Thiazetidin-2-Ones

Mechanism and Optimization

The most well-documented method involves the ring-opening of 4-imino-1,3-thiazetidin-2-ones (1a–1j ) using hydroxylamine hydrochloride (NH$$2$$OH·HCl) in the presence of imidazole. The reaction proceeds via nucleophilic attack by hydroxylamine on the thiazetidin-2-one ring, leading to the release of H$$2$$S and the formation of imidodicarbonic diamides (2a–2h ) (Scheme 1).

Key Conditions :

- Solvent : Ethanol or methanol

- Base : Imidazole (1.2 equiv)

- Temperature : Room temperature (25°C)

- Reaction Time : 25 minutes

- Yield : 76–89%

Substituents on the thiazetidin-2-one scaffold significantly influence regioselectivity. Electron-donating groups on the aromatic ring enhance selectivity for the major product (3 ), whereas steric hindrance reduces yields. For example, 1g (with a bulky substituent) yields only 68% compared to 89% for 1a (Table 1).

Table 1: Substituent Effects on Yields

| Substrate | R$$_1$$ | R$$_2$$ | Yield (%) |

|---|---|---|---|

| 1a | 4-Cl-C$$6$$H$$4$$ | 4-Cl-C$$6$$H$$4$$ | 88 |

| 1f | 4-MeO-C$$6$$H$$4$$ | H | 82 |

| 1g | 2-Me-C$$6$$H$$4$$ | H | 68 |

Byproduct Formation and Alternative Pathways

When alkyl-substituted thiazetidin-2-ones (e.g., 1i , 1j ) are used, 1,3-δ-shift reactions dominate, yielding 1-alkyl-1-arylureas (4i , 4j ) instead of the desired diamides. Additionally, substituting pyridine for imidazole in methanol leads to thiourea derivatives (5f ) via nucleophilic addition.

Condensation of Cyanamide with Urea Derivatives

Catalytic Cyanation Approaches

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Ring-Opening | 76–89 | High | Moderate |

| Cyanamide Condensation | N/A | Low | High |

| Catalytic Cyanation | N/A | Moderate | High |

The ring-opening method is superior in yield and scalability, making it the preferred industrial route. Catalytic approaches, while promising, require further optimization.

Experimental Data and Characterization

Spectral Data

Chemical Reactions Analysis

Types of Reactions

N-Cyano-2-imidodicarbonic diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyanuric acid.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

Major products formed from reactions involving this compound include cyanuric acid, amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-Cyano-2-imidodicarbonic diamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Industry: It is used in the production of fertilizers and as a non-protein nitrogen source in animal feed.

Mechanism of Action

The mechanism of action of N-Cyano-2-imidodicarbonic diamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s cyano and amide groups play crucial roles in these interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Diamides

Aluminum Ion (Al³⁺) Accumulation

- N-Cyano-2-imidodicarbonic diamide (hypothesized): No direct data, but structurally similar diamides (e.g., unsubstituted diamides) induce Al³⁺ accumulation in yeast. For example, 5 mM diamide caused a 6.4-fold increase in intracellular Al³⁺, with time-dependent effects peaking at 8.8-fold after 120 minutes .

- Phthalic Acid Diamides (e.g., Flubendiamide): Target insect ryanodine receptors (RyRs), causing uncontrolled calcium release and paralysis in Lepidoptera. No reported Al³⁺ modulation .

Oxidative Stress Induction

- This compound: Likely shares disulfide stress mechanisms with other diamides, which oxidize cellular thiols, forming non-native disulfide bonds. For example, 1.8 mM diamide upregulated oxidative stress-responsive genes (e.g., gstA, lctA) in fungi .

- Anthranilic Acid Diamides (e.g., Chlorantraniliprole) : Primarily target RyRs without significant oxidative stress induction, highlighting functional divergence within the diamide class .

Structural Modifications and Potency

R-Group Optimization

- 4,5-Dihydroxypyrimidine Diamides: Substitutions at R1 (e.g., 2,6-dichlorobenzoyl) and R2 (e.g., phenethylamine) improved enzyme inhibition (Ki = 0.36 μM vs. 1.6 μM for unoptimized analogs) .

Insecticidal Activity

- This compound: Not explicitly tested, but novel diamide derivatives (e.g., thiazole-carboximidoyl cyanides) show larvicidal activity against Culex pipiens (mosquitoes), with EC₅₀ values in the low micromolar range .

Enzyme Inhibition

- This compound: Unreported, but novel diamides (e.g., aryl-substituted derivatives) inhibit urease (IC₅₀ = 12–45 μM) and exhibit antioxidant activity (IC₅₀ = 18–32 μM in DPPH assays) .

Data Tables: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.